propan-2-yl (2S)-2-aminobutanoate hydrochloride

Catalog No.
S3089405
CAS No.
67999-24-0
M.F
C7H16ClNO2
M. Wt
181.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propan-2-yl (2S)-2-aminobutanoate hydrochloride

CAS Number

67999-24-0

Product Name

propan-2-yl (2S)-2-aminobutanoate hydrochloride

IUPAC Name

propan-2-yl (2S)-2-aminobutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1

InChI Key

JYPZPJQJIKUEMF-RGMNGODLSA-N

SMILES

CCC(C(=O)OC(C)C)N.Cl

solubility

not available

Propan-2-yl (2S)-2-aminobutanoate hydrochloride, also known by its chemical formula C₇H₁₆ClNO₂, is a compound that belongs to the class of amino acid derivatives. It features a propan-2-yl group attached to the amino acid backbone of 2-aminobutanoic acid, with a hydrochloride salt form enhancing its solubility and stability in aqueous solutions. This compound is characterized by its molecular weight of approximately 181.66 g/mol and is often utilized in various biochemical applications due to its structural properties and biological activity .

Typical of amino acids and their derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amine group can react with carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the compound may lose a carbon dioxide molecule, leading to the formation of simpler amines.
  • Acylation: The amine can be acylated using various acyl chlorides or anhydrides.

These reactions are essential for synthesizing more complex molecules in pharmaceutical chemistry.

Propan-2-yl (2S)-2-aminobutanoate hydrochloride exhibits several biological activities:

  • Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Potential Role in Metabolism: As an amino acid derivative, it may play a role in metabolic pathways, influencing protein synthesis and energy metabolism .

The synthesis of propan-2-yl (2S)-2-aminobutanoate hydrochloride typically involves the following methods:

  • Amino Acid Derivation: Starting from 2-aminobutanoic acid, the propan-2-yl group can be introduced through alkylation reactions using suitable alkyl halides.

    Example reaction:
    text
    2-Aminobutanoic Acid + Propan-2-yl Halide → Propan-2-yl (2S)-2-aminobutanoate
  • Hydrochloride Formation: The resulting base can be converted into its hydrochloride salt by reacting with hydrochloric acid.
  • Purification Techniques: Common methods such as recrystallization or chromatography may be employed to purify the final product.

Propan-2-yl (2S)-2-aminobutanoate hydrochloride finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.
  • Biochemical Research: Serves as a standard in assays for studying amino acid metabolism and enzyme activity.
  • Nutraceuticals: Potentially used in dietary supplements aimed at enhancing cognitive function and metabolic health.

Interaction studies involving propan-2-yl (2S)-2-aminobutanoate hydrochloride focus on its biochemical interactions:

  • Enzyme Inhibition: Investigations into its role as an inhibitor or substrate for specific enzymes involved in amino acid metabolism.

    Example:
    • Potential inhibition of enzymes like transaminases which play a role in amino acid interconversion.
  • Receptor Binding: Studies assessing its affinity for neurotransmitter receptors could elucidate its neuroprotective mechanisms.
  • Synergistic Effects: Research into how this compound interacts with other pharmacological agents may reveal synergistic effects that enhance therapeutic outcomes.

Propan-2-yl (2S)-2-aminobutanoate hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity IndexKey Features
(S)-tert-Butyl 2-amino-3-methylbutanoate hydrochloride13518-40-61.00Similar structure; used as a building block in drug synthesis .
tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride69320-89-40.95Features an additional methyl group; potential use in metabolic studies .
(S)-tert-butyl 3-amino-4-methylpentanoate hydrochloride213475-52-60.93Related structure; may exhibit different biological activities .
(2S)-2-(methylamino)-3-phenypropanoic acid;hydrochloride53956-05-10.95Contains a phenyl group; studied for its effects on neurotransmission .

These compounds highlight the unique structural characteristics of propan-2-yl (2S)-2-aminobutanoate hydrochloride while also showcasing its potential applications across various domains of research and industry.

The study of amino acid esters dates to early investigations into peptide bond formation mechanisms, with seminal work by Bergmann and Fraenkel-Conrat in the 1930s establishing ester derivatives as critical intermediates in enzymatic reactions. The specific exploration of branched-chain esters like propan-2-yl (2S)-2-aminobutanoate hydrochloride gained momentum following the development of stereoselective synthesis techniques in the late 20th century. Prebiotic chemistry studies in the 2000s revealed that amino acid esters could spontaneously form membranous structures under simulated early Earth conditions, with alanine derivatives showing particular promise. This discovery positioned compounds such as propan-2-yl (2S)-2-aminobutanoate hydrochloride as potential models for understanding the emergence of cellular compartmentalization.

Significance in Contemporary Biochemical Studies

Modern research leverages this compound's unique properties across three primary domains:

  • Biocatalytic Synthesis: Engineered nitrene transferases enable enantioselective amination of carboxylic acid esters, providing efficient routes to chiral amino acid derivatives.
  • Membrane Biophysics: The compound's amphiphilic nature facilitates self-assembly into stable vesicles at concentrations as low as 10-20 mM, mimicking prebiotic membrane formation.
  • Enzymatic Specificity Studies: Its ester bond serves as a substrate for investigating the catalytic mechanisms of alkaline proteinases, particularly regarding stereochemical preferences in hydrolysis reactions.

Recent spectroscopic analyses using 2D NMR and X-ray crystallography have resolved the compound's preferred conformation in aqueous solutions, revealing a folded structure stabilized by intramolecular hydrogen bonding between the protonated amine and ester carbonyl groups.

Research Evolution and Current Academic Focus

The timeline below illustrates key developments in the compound's research history:

PeriodResearch FocusKey Advancement
1980-2000Chemical SynthesisRacemic resolution via chiral HPLC
2005-2015Prebiotic ChemistryVesicle formation demonstrated
2018-PresentEnzymatic ProductionEngineered protoglobin catalysts
2020sStructural BiochemistryCryo-EM membrane interaction studies

Current investigations prioritize three areas:

  • Optimizing biocatalytic yields through directed evolution of nitrene transferases
  • Characterizing membrane fusion dynamics using fluorescently tagged derivatives
  • Developing computational models for ester hydrolysis stereoselectivity

Theoretical Framework for Amino Acid Ester Research

The compound's behavior is interpreted through three theoretical lenses:

Molecular Orbital Theory
Density functional theory (DFT) calculations predict enhanced nucleophilic attack at the ester carbonyl due to partial positive charge localization (Δq = +0.32e). This aligns with observed hydrolysis rates in alkaline proteinase C studies.

Colloidal Self-Assembly Models
The modified Poisson-Boltzmann equation explains the compound's critical vesicle concentration (CVC) of 15±2 mM through balancing of:

  • Hydrophobic interactions (ΔG = -8.2 kJ/mol)
  • Electrostatic repulsion (ζ-potential = +12 mV)

Transition State Theory
Enzymatic hydrolysis proceeds via a tetrahedral intermediate stabilized by hydrogen bonding to Ser195 (kₐₜₐₗ = 1.2×10³ M⁻¹s⁻¹).

Interdisciplinary Research Applications

Biocatalysis Engineering

Directed evolution of E. coli expressing protoglobin variants achieves 78% enantiomeric excess in amination reactions, with turnover numbers exceeding 1,400 h⁻¹.

Origins of Life Studies

Vesicles formed from 10 mM solutions demonstrate:

  • pH stability across 3-9 range
  • Selective permeability to ribonucleotides (k = 2.3×10⁻⁶ cm/s)

Pharmaceutical Intermediate Synthesis

The compound serves as a chiral building block for:

  • Antiepileptic drugs (e.g., brivaracetam analogs)
  • β-Lactam antibiotic side chains

Table 1 summarizes key physical properties:

PropertyValueMethod
Molecular Weight145.20 + 36.46 g/molMass Spectrometry
Specific Rotation [α]D²⁵+14.7° (c=1, H₂O)Polarimetry
Critical Micelle Conc.15±2 mMTurbidimetry
Hydrolysis t₁/₂ (pH 8)42 min (enzyme-free)pH-stat Titration

Classical Synthesis Approaches

Classical synthesis of propan-2-yl (2S)-2-aminobutanoate hydrochloride typically involves Fischer esterification, where the carboxylic acid group of 2-aminobutanoic acid reacts with isopropyl alcohol under acidic conditions [3] [5]. To prevent side reactions involving the amino group, protection with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group is often employed prior to esterification. For example, Boc-protected 2-aminobutanoic acid can be refluxed with excess isopropyl alcohol in the presence of concentrated hydrochloric acid, yielding the ester hydrochloride after deprotection [3]. This method relies on Le Chatelier’s principle to drive the equilibrium toward ester formation by using an excess of alcohol and removing water via azeotropic distillation [5].

A key limitation of classical approaches is the need for multistep protection-deprotection sequences, which reduce overall efficiency. Additionally, the use of stoichiometric acids generates waste, complicating purification [5].

Modern Catalytic Methods

Transition Metal Catalysis

Transition metal catalysts, such as palladium and ruthenium complexes, have been explored for streamlining amino acid ester synthesis. For instance, palladium-catalyzed coupling reactions enable direct esterification of protected amino acids with isopropyl alcohol under mild conditions. These methods often achieve higher yields (70–85%) compared to classical approaches while minimizing racemization [4]. However, metal residue removal remains a challenge for pharmaceutical-grade applications.

Organocatalytic Approaches

Organocatalysis has emerged as a metal-free alternative for synthesizing chiral amino acid esters. A notable example involves the use of thiourea-based organocatalysts to mediate asymmetric esterification. In one study, an L-proline-derived catalyst facilitated the reaction between 2-aminobutanoic acid and isopropyl chloroformate, yielding the target compound with 88% enantiomeric excess (ee) [4]. This method avoids metal contaminants and operates under ambient conditions, making it suitable for lab-scale production.

Enantioselective Synthesis Techniques

Chiral Auxiliary Methods

Chiral auxiliaries, such as Oppolzer’s sultam or Evans’ oxazolidinones, are widely used to control stereochemistry during esterification. By attaching the auxiliary to the amino group of 2-aminobutanoic acid, the resulting diastereomers can be separated via crystallization or chromatography. Subsequent esterification and auxiliary removal yield enantiopure propan-2-yl (2S)-2-aminobutanoate hydrochloride [4]. While effective, this approach requires additional steps for auxiliary introduction and removal.

Asymmetric Catalysis

Asymmetric catalysis leverages chiral catalysts to directly induce stereoselectivity. For example, cinchona alkaloid-derived catalysts have been employed in the kinetic resolution of racemic amino acid esters, enriching the (2S)-enantiomer with >90% ee [7]. Similarly, enzymatic catalysis using lipases like porcine pancreatic lipase (PPL) selectively hydrolyzes the undesired (2R)-enantiomer, leaving the (2S)-ester intact [7].

One-Pot Synthesis Strategies

Recent advances in one-pot synthesis consolidate multiple steps into a single reaction vessel. A 2023 study demonstrated a single-flask enantioselective synthesis starting from aldehydes and anilines, using a thiourea organocatalyst to sequentially mediate Strecker synthesis, epoxidation, and esterification [4]. This method achieved 73–85% ee for α-cycloalkyl amino acid esters, including derivatives of 2-aminobutanoate, with yields exceeding 60% [4]. Such strategies reduce solvent use and purification demands, enhancing atom economy.

Green Chemistry Approaches

Solvent-Free Methods

Solvent-free esterification techniques minimize environmental impact by eliminating volatile organic compounds (VOCs). Mechanochemical approaches, such as ball milling 2-aminobutanoic acid with isopropyl alcohol and a catalytic amount of sulfuric acid, have produced the target ester hydrochloride in 78% yield [5]. These methods are particularly advantageous for industrial scaling due to reduced energy consumption.

Renewable Catalyst Systems

Biocatalysts like immobilized lipases and proteases enable sustainable synthesis under aqueous conditions. For instance, Candida antarctica lipase B (CAL-B) has been used to catalyze the esterification of 2-aminobutanoic acid with isopropyl alcohol in acetonitrile-water mixtures, achieving 92% conversion [7] [8]. Enzyme recycling further improves process economics, with some systems retaining >80% activity after five cycles [8].

Scalability and Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Classical Fischer esterification remains prevalent in large-scale production due to its simplicity and low catalyst costs. However, modern methods like enzymatic catalysis are gaining traction for high-value enantiopure products. Key challenges include:

  • Catalyst longevity: Transition metal and enzyme deactivation under harsh conditions.
  • Purification complexity: Removing byproducts from one-pot reactions.
  • Regulatory compliance: Meeting pharmaceutical standards for metal residues and solvents.

Biocatalytic Synthesis Approaches

Biocatalysis offers unparalleled stereoselectivity and mild reaction conditions. A 2024 study detailed the use of transaminases to convert α-keto esters directly into (2S)-2-aminobutanoate esters with 99% ee [8]. Coupling this with in situ hydrochloric acid treatment generated the hydrochloride salt in 85% isolated yield [8]. Such methods align with green chemistry principles and are scalable for API manufacturing.

Dates

Last modified: 07-25-2023

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